molecular formula C26H29N3O4 B239743 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Cat. No. B239743
M. Wt: 447.5 g/mol
InChI Key: KGVRCARJNUPQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the activation of B cells and is a promising target for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.

Mechanism of Action

BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the activation, proliferation, and survival of B cells. Inhibition of BTK by N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide leads to the suppression of B cell receptor signaling and subsequent inhibition of B cell activation, proliferation, and survival. This mechanism of action makes N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide a promising therapeutic agent for the treatment of various B cell-mediated diseases.
Biochemical and Physiological Effects
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been shown to have potent and selective inhibition of BTK, with minimal off-target effects. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated efficacy in reducing the proliferation and survival of B cells, leading to a decrease in disease activity in various B cell-mediated diseases. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its potency and selectivity for BTK inhibition, which makes it a promising therapeutic agent for the treatment of various B cell-mediated diseases. However, one of the limitations of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide is its limited bioavailability, which may limit its efficacy in vivo. Additionally, further studies are needed to evaluate the long-term safety and efficacy of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in clinical trials.

Future Directions

Several future directions for the development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide have been proposed, including the evaluation of its efficacy in combination with other therapeutic agents, such as monoclonal antibodies and chemotherapy, for the treatment of various B cell-mediated diseases. Additionally, further studies are needed to evaluate the potential of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide in the treatment of other diseases, such as solid tumors and viral infections. Finally, the development of more potent and selective BTK inhibitors, based on the structure of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide, may lead to the development of more effective therapeutic agents for the treatment of B cell-mediated diseases.

Synthesis Methods

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide involves several steps, including the condensation of 4-isopropylphenol with 2-chloroacetyl chloride to form 2-(4-isopropylphenoxy)acetamide, followed by the reaction of the resulting compound with 4-(2-furoyl)-1-piperazine to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide. The final product is obtained after purification and characterization using various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has been extensively studied for its therapeutic potential in various B cell-mediated diseases. In preclinical studies, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide has demonstrated potent and selective inhibition of BTK and has shown efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

Product Name

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H29N3O4/c1-19(2)20-5-11-23(12-6-20)33-18-25(30)27-21-7-9-22(10-8-21)28-13-15-29(16-14-28)26(31)24-4-3-17-32-24/h3-12,17,19H,13-16,18H2,1-2H3,(H,27,30)

InChI Key

KGVRCARJNUPQFC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.